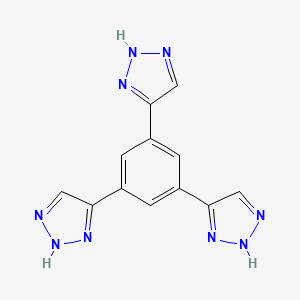
1-Bromo-2-(dichloromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(dichloromethyl)benzene is an organic compound with the molecular formula C7H5BrCl2. It consists of a benzene ring substituted with a bromine atom and a dichloromethyl group. This compound is part of the broader class of halogenated benzenes, which are known for their diverse applications in organic synthesis and industrial processes .
Méthodes De Préparation
One common method is the reaction of benzene with bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This process yields bromobenzene, which can then be further reacted with dichloromethyl reagents under specific conditions to produce 1-Bromo-2-(dichloromethyl)benzene .
Analyse Des Réactions Chimiques
1-Bromo-2-(dichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The dichloromethyl group can be oxidized to form carboxylic acids or reduced to form methyl groups.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as the Suzuki reaction, to form biaryl compounds.
Applications De Recherche Scientifique
1-Bromo-2-(dichloromethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the development of new materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(dichloromethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom and dichloromethyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The electrophilic nature of the bromine atom allows it to form bonds with nucleophiles, while the dichloromethyl group can undergo further chemical transformations .
Comparaison Avec Des Composés Similaires
1-Bromo-2-(dichloromethyl)benzene can be compared with other halogenated benzenes, such as:
Bromobenzene (C6H5Br): Similar in structure but lacks the dichloromethyl group, making it less reactive in certain chemical reactions.
Chlorobenzene (C6H5Cl): Contains a chlorine atom instead of bromine, resulting in different reactivity and applications.
1-Bromo-2-chlorobenzene (C6H4BrCl): Contains both bromine and chlorine atoms but lacks the dichloromethyl group, leading to distinct chemical properties.
This compound stands out due to the presence of both bromine and dichloromethyl groups, which confer unique reactivity and versatility in various chemical processes.
Propriétés
Numéro CAS |
61607-84-9 |
|---|---|
Formule moléculaire |
C7H5BrCl2 |
Poids moléculaire |
239.92 g/mol |
Nom IUPAC |
1-bromo-2-(dichloromethyl)benzene |
InChI |
InChI=1S/C7H5BrCl2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,7H |
Clé InChI |
MABIZNQZHSUZCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-[(phenylthio)methyl]pyridine](/img/structure/B13686515.png)

![(3aR,4S,5R,6aS)-4-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13686526.png)
![6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13686528.png)



![Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13686542.png)





![2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13686574.png)
